3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)10(11)13(2)12-7/h4-6H,3,11H2,1-2H3 |
InChI Key |
NVVWEHXGMSTBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC=CS2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives generally involves the cyclization of appropriate precursors under controlled conditions. A common method involves reacting 3-methylthiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring, often using solvents like ethanol and catalysts to aid cyclization.
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of arylglyoxals with pyrazol-5-amines provides access to pyrazolo[3,4-b]pyridines. Arylglyoxals, when protonated, undergo dehydration and react with pyrazol-5-amines to form intermediate products. These intermediates then undergo intermolecular C=O addition and dehydration to yield active allenes, followed by intramolecular electrocyclization to produce pyrazolo[3,4-b]pyridines.
Synthesis of Imines
Imines can be synthesized using \$$ \beta \$$-bromovinyl aldehyde, 5-aminopyrazole, and activated molecular sieves in anhydrous dichloromethane. The mixture is stirred at room temperature, and the resulting crude product is purified using column chromatography.
Industrial Production Methods
Industrial production of pyrazole derivatives involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions enhance product yield and purity. Industrial methods may also incorporate advanced purification techniques like recrystallization and chromatography to ensure quality.
Analysis
Analytical Characterization
To confirm the structure and purity of 4-ethyl-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, several analytical techniques are employed:
- NMR Spectroscopy: Used to confirm the arrangement and identity of hydrogen and carbon atoms within the molecule.
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound.
- Infrared Spectroscopy: Identifies functional groups present in the molecule.
- X-ray Crystallography: Provides detailed information about the molecular geometry, especially for resolving tautomeric ambiguity.
Data Table
The following table summarizes key data points for a related compound, 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3S |
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine |
| PubChem Compound ID | 28283200 |
Research Findings
Biological Activity
Pyrazole and thiophene-containing compounds exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Applications in Medicinal Chemistry
4-Ethyl-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be a scaffold for drug development due to its potential biological activities and chemical reactivity. It can be explored for various applications, such as:
- Antimicrobial Agents: Screening against Mycobacterium tuberculosis and Gram-positive/negative pathogens.
- Anticancer Agents: Evaluating cell viability using human cancer cell lines.
- Tubulin Polymerization Inhibitors: Pyrazole derivatives often target microtubule dynamics.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Pyrazole derivatives with variations in substituents at the 1-, 3-, and 4-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyrazol-5-amine Derivatives
Key Observations :
- Thiophene vs. Phenyl at Position 4 : Thiophene-containing derivatives (e.g., target compound and 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) exhibit higher cytotoxic activity against triple-negative breast cancer (TNBC) cells compared to phenyl-substituted analogues, likely due to improved π-stacking and electron-rich interactions .
- Synthetic Accessibility : Thiophene-substituted pyrazoles are synthesized via cyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with hydrazines, a method applicable to both ethyl- and methyl-substituted derivatives .
Physicochemical and Computational Studies
DFT and NMR Analysis :
- Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents like ethyl or thiophene alter electron density distribution, affecting ¹H and ¹³C NMR chemical shifts. For example, the thiophene ring induces downfield shifts in adjacent protons due to electron-withdrawing effects .
- Tautomerism: Pyrazol-5-amine derivatives exhibit keto-enol tautomerism, with the thiophene substituent stabilizing the enol form, as shown by computational modeling .
Safety Profiles : Compounds with thiophene-methyl groups (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) are classified as Category 4 acute oral toxins (H302) and skin irritants (H315), suggesting that the target compound may require similar hazard labeling .
Biological Activity
3-Ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its thiophene substitution, exhibits unique electronic and steric properties that may influence its reactivity and biological interactions. The following sections will detail its synthesis, biological activities, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₃N₃S
- Molecular Weight : 207.30 g/mol
- Structure : The compound features a pyrazole ring with ethyl and methyl substitutions and a thiophene moiety, which is believed to enhance its biological activity.
Synthesis
The synthesis of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions, including:
- Formation of the pyrazole ring.
- Substitution reactions to introduce the thiophene group.
- Purification processes to obtain high yields of the final product.
Anticancer Properties
Research indicates that 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine may exhibit anticancer properties . Preliminary studies suggest it can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxicity with IC₅₀ values in the low micromolar range .
Anti-inflammatory Activity
The compound has also shown anti-inflammatory effects , potentially through the modulation of inflammatory mediators. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
In vitro studies have demonstrated that 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine possesses antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Notably active against Candida albicans.
The compound's mechanism seems to involve disruption of microbial cell wall synthesis and biofilm formation .
Case Studies
Research Findings
Recent studies have further elucidated the biological mechanisms of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine:
- Mechanistic Studies : Investigations into its interaction with cellular targets have shown that it may inhibit specific enzymes involved in cancer progression and inflammation .
- Structure–Activity Relationship (SAR) : Variations in substituents on the pyrazole ring significantly impact biological activity, indicating that careful modification can enhance efficacy .
Q & A
Q. What are the recommended synthetic routes for 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach starting with cyclization of hydrazine derivatives and ethyl acetoacetate to form the pyrazole core. For example, cyclization using phosphorous oxychloride (POCl₃) at 120°C under reflux conditions is effective . Optimization strategies include:
- Solvent selection : Solvent-free conditions can improve yield and reduce side reactions .
- Catalyst use : POCl₃ or polyphosphoric acid enhances cyclization efficiency .
- Temperature control : Maintaining 120°C ensures complete reaction without decomposition.
Post-synthesis, intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are purified via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at 3300–3400 cm⁻¹ and C=S/C=O stretches) .
- NMR (¹H/¹³C) : Assigns substituent positions; methyl groups resonate at δ 2.1–2.5 ppm, while thiophen protons appear as multiplet signals at δ 6.8–7.2 ppm .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and thiophen rings). A study reported an R factor of 0.031 for precise structural validation .
Q. How can researchers evaluate the compound’s preliminary bioactivity in antimicrobial assays?
Methodological Answer:
- Assay Design : Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays (MIC values).
- Concentration Range : Test 0.1–100 µg/mL to determine inhibitory thresholds .
- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.
- Data Interpretation : Compare activity to structurally similar pyrazole derivatives, noting enhanced potency from electron-withdrawing substituents .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., identical cell lines, incubation times).
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism or polymorphs .
For example, conflicting anticancer activity reports may stem from differences in cell line sensitivity (e.g., HeLa vs. MCF-7) .
Q. What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. A study showed that the thiophen ring enhances electron delocalization, affecting reactivity .
- Molecular Docking : Simulates binding to targets (e.g., tubulin for anticancer activity). Use software like AutoDock Vina; validate with experimental IC₅₀ values .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Q. How does substitution on the pyrazole ring influence physicochemical and biological properties?
Methodological Answer:
- Lipophilicity : Ethyl and methyl groups increase logP, enhancing membrane permeability.
- Electron Effects : Thiophen-2-yl (electron-rich) improves π-π stacking with aromatic residues in target proteins .
- Steric Hindrance : Bulky substituents at position 1 (e.g., 2,4,6-trichlorophenyl) reduce binding affinity in tubulin inhibition assays .
A SAR study on pyrazole derivatives demonstrated that 3-ethyl substitution optimizes solubility and potency .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?
Methodological Answer:
- In Vitro : Use MTT assays to determine cytotoxicity thresholds (IC₅₀ > 50 µM is generally safe) .
- In Vivo : Conduct acute toxicity studies (OECD 423 guidelines) with dose escalation (10–1000 mg/kg).
- Handling Protocols : Follow GHS guidelines (e.g., H302 for oral toxicity, H315 for skin irritation) . Always use PPE (gloves, lab coats) and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
